(R)-sec-Butyl benzoate

Description

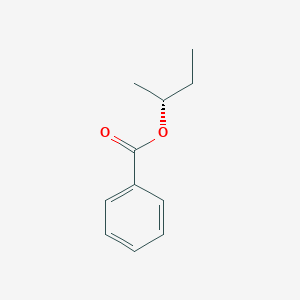

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

[(2R)-butan-2-yl] benzoate |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 |

InChI Key |

LSLWNAOQPPLHSW-SECBINFHSA-N |

Isomeric SMILES |

CC[C@@H](C)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Control in Reactions Involving R Sec Butyl Benzoate

Mechanistic Pathways of Ester Hydrolysis

Ester hydrolysis is a fundamental reaction that cleaves an ester into its constituent carboxylic acid and alcohol. pressbooks.pub The specific mechanism depends on the reaction conditions (acidic or basic) and the structure of the ester. jk-sci.com For (R)-sec-butyl benzoate (B1203000), the reaction involves the cleavage of either the acyl-oxygen bond or the alkyl-oxygen bond. scribd.com Ingold classified these various pathways with designations such as A/B (Acid/Base-catalyzed), AC/AL (Acyl/Alkyl cleavage), and 1/2 (Unimolecular/Bimolecular). ucoz.comchemistnotes.com

Acyl-oxygen cleavage is the most common pathway for the hydrolysis of esters. ucalgary.caviu.ca In this process, the bond between the carbonyl carbon and the oxygen of the alkoxy group (the sec-butoxy group in this case) is broken.

The BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism is the most frequent pathway for base-catalyzed ester hydrolysis. epa.gov The reaction is initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon of the ester. jk-sci.comucalgary.ca This addition leads to the formation of a tetrahedral intermediate. pressbooks.pubucalgary.ca Subsequently, this intermediate collapses, expelling the sec-butoxide (B8327801) anion as the leaving group to form benzoic acid, which is then deprotonated by the strongly basic alkoxide to yield the benzoate salt. ucalgary.ca Because the chiral center is part of the leaving group and its bond to oxygen is not broken during the rate-determining step, the resulting sec-butanol retains its original (R) configuration.

The AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism is essentially the reverse of a Fischer esterification and is common for the hydrolysis of esters of primary and secondary alcohols under acidic conditions. ucoz.comucalgary.ca The reaction begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by a weak nucleophile like water. jk-sci.comucalgary.ca The water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. jk-sci.comresearchgate.net Following proton transfer, the sec-butanol molecule is eliminated as the leaving group, and subsequent deprotonation yields benzoic acid. jk-sci.com Similar to the BAC2 mechanism, the AAC2 pathway proceeds with retention of configuration at the chiral carbon of the alcohol because the C-O bond of the sec-butyl group is not cleaved. ucoz.com

| Mechanism Feature | BAC2 (Base-Catalyzed) | AAC2 (Acid-Catalyzed) |

| Catalyst | Base (e.g., OH⁻) | Acid (e.g., H₃O⁺) |

| Initial Step | Nucleophilic attack on carbonyl carbon | Protonation of carbonyl oxygen |

| Nucleophile | Strong (OH⁻) | Weak (H₂O) |

| Intermediate | Tetrahedral alkoxide intermediate jk-sci.com | Tetrahedral oxonium intermediate jk-sci.com |

| Bond Cleaved | Acyl-Oxygen (C-O) ucalgary.ca | Acyl-Oxygen (C-O) ucalgary.ca |

| Stereochemistry | Retention at the chiral center | Retention at the chiral center ucoz.com |

Alkyl-oxygen cleavage involves breaking the bond between the oxygen atom and the alkyl group (the sec-butyl group). scribd.com This pathway is less common but becomes significant for esters with alkyl groups that can form stable carbocations. ucoz.com

The AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism is favored for esters of tertiary alcohols and can also occur with secondary alcohols, like sec-butanol, particularly in strongly acidic, non-aqueous conditions. ucoz.comslideshare.net The reaction proceeds via an SN1 pathway. It begins with the protonation of the ester's carbonyl oxygen. The key step is the unimolecular departure of the leaving group, benzoic acid, to form a secondary carbocation (sec-butyl cation). This carbocation is then attacked by water to produce the alcohol. Because this mechanism involves the formation of a planar carbocation intermediate, it typically leads to racemization, meaning the resulting sec-butanol would be a mixture of (R) and (S) enantiomers. Secondary acetates have been shown to shift from an AAC2 mechanism in dilute acid to an AAL1 mechanism in concentrated acid. ucoz.comslideshare.net

In base-catalyzed hydrolysis (BAC2), the hydroxide ion attacks the carbonyl carbon, rehybridizing it from sp² to sp³. This forms a transient, high-energy tetrahedral species with a negative charge on the oxygen. ucalgary.ca This intermediate is not a transition state but a true, albeit short-lived, species. scribd.com The breakdown of this intermediate occurs when the electron pair from the negative oxygen reforms the carbonyl double bond, leading to the expulsion of the leaving group, the sec-butoxide ion. ucalgary.ca

In the acid-catalyzed (AAC2) pathway, the tetrahedral intermediate is formed after the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by water. researchgate.net The resulting tetrahedral intermediate contains a protonated hydroxyl group derived from the attacking water molecule. ucalgary.ca Before the leaving group can be expelled, a proton transfer typically occurs, converting the sec-butoxy group into a better leaving group (sec-butanol). ucalgary.ca The intermediate then collapses, with the newly formed hydroxyl group pushing out the protonated alcohol. jk-sci.com The existence of these tetrahedral intermediates is supported by isotopic labeling experiments. scribd.com

Stereochemical Implications in Nucleophilic Substitution Reactions

The chiral center in (R)-sec-butyl benzoate makes it a useful substrate for studying the stereochemical outcomes of nucleophilic substitution reactions. The fate of the stereocenter depends entirely on whether the reaction occurs at the acyl carbon or the alkyl carbon.

While this compound itself is not highly reactive toward SN2 reactions at the alkyl carbon (as benzoate is a poor leaving group), its alcohol precursor, (R)-sec-butanol, can be converted into a substrate with a good leaving group, such as (R)-sec-butyl 4-methylbenzenesulfonate (B104242) (tosylate). scribd.com This related compound serves as an excellent model for understanding the stereochemistry of SN2 reactions at a secondary chiral center.

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds in a single, concerted step. masterorganicchemistry.com A nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, a pathway known as "backside attack". masterorganicchemistry.com This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the anti-bonding lowest unoccupied molecular orbital (LUMO) of the carbon-leaving group bond. missouri.edu

As the nucleophile forms a new bond with the carbon, the bond to the leaving group is simultaneously broken. masterorganicchemistry.com This process forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. missouri.edu This geometric inversion is called a Walden inversion. masterorganicchemistry.commissouri.edu Consequently, an SN2 reaction at a chiral center always results in the inversion of its configuration. masterorganicchemistry.com For example, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile like sodium bromide would yield (S)-2-bromobutane. scribd.com

Modern synthetic methods, such as palladium-catalyzed cross-coupling, have been developed to form carbon-carbon bonds using secondary alkyl groups with high stereochemical control. While not a direct reaction of this compound, nucleophiles derived from the sec-butyl group can participate in these transformations.

Research has demonstrated that palladium-catalyzed cross-coupling reactions can proceed with high stereospecificity when using optically active secondary alkyl nucleophiles, such as secondary alkylboronic acids or alkyltrifluoroborates. nih.govcolby.eduacs.org These reactions couple the secondary alkyl group with aryl chlorides. acs.orgorganic-chemistry.org A key finding is that these reactions occur with a stereospecific inversion of configuration at the carbon center. nih.govcolby.eduresearchgate.net This implies a mechanism where the transmetalation or reductive elimination step proceeds in a way that is analogous to an SN2-type displacement at the chiral carbon. The process is highly valuable as it allows for the reliable construction of chiral molecules, using configurationally stable and easily prepared secondary alkylboron reagents as building blocks. acs.org

| Reaction Type | Typical Substrate | Mechanism | Stereochemical Outcome at Chiral Center |

| BAC2/AAC2 Hydrolysis | This compound | Acyl-Oxygen Cleavage ucalgary.ca | Retention |

| AAL1 Hydrolysis | This compound | Alkyl-Oxygen Cleavage (Carbocation) ucoz.com | Racemization |

| SN2 Substitution | (R)-sec-butyl 4-methylbenzenesulfonate | Backside Attack masterorganicchemistry.com | Inversion (Walden Inversion) missouri.edu |

| Pd-Catalyzed Cross-Coupling | Optically active sec-alkylboron reagent | Stereospecific (SN2-like) nih.gov | Inversion colby.eduorganic-chemistry.org |

Mechanistic Insights into Asymmetric Catalysis and Stereocontrol

Asymmetric catalysis aims to synthesize a specific enantiomer of a chiral product. The inherent chirality of this compound, or more commonly its precursor (R)-sec-butanol, can be leveraged in these processes.

Chiral catalysts and ligands are fundamental in asymmetric synthesis for inducing enantioselectivity. au.dk In reactions involving the formation of chiral centers, these external chiral agents create a diastereomeric interaction with the substrate, leading to a lower energy transition state for the formation of one enantiomer over the other. acs.org For instance, in the context of producing chiral esters, while this compound itself is a chiral molecule, its synthesis often involves the enzymatic resolution of racemic sec-butanol followed by esterification.

In broader applications, chiral ligands are used to modify metal catalysts for a variety of enantioselective transformations. acs.org For example, chiral bis(oxazoline) ligands are effective in many asymmetric catalytic reactions. acs.org Similarly, chiral auxiliaries, which are temporarily incorporated into a substrate, can direct the stereochemical outcome of a reaction. wikipedia.org Although not directly involving this compound as a catalyst, the principles of how chirality influences reactions are highly relevant. For example, in copper-catalyzed allylic alkylation reactions, chiral ligands facilitate the formation of specific stereoisomers. beilstein-journals.org

The use of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. au.dkwikipedia.org

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the mechanisms and origins of stereoselectivity in chemical reactions. These studies allow for the detailed analysis of transition state structures and energies, providing insights that are often difficult to obtain experimentally.

While specific DFT studies on this compound are not extensively reported, computational studies on related systems provide a framework for understanding. For example, DFT calculations have been used to rationalize the site selectivity in the formation of 2-tetralones from δ-aryl-β-dicarbonyl radicals. researchgate.net Furthermore, computational studies have been employed to investigate the stereoselectivity of glycosylation reactions, which often involve chiral alcohols. acgpubs.org These studies help in understanding how the structure of the reactants and catalysts influences the stereochemical outcome.

In the context of esterification, DFT could be used to model the reaction of benzoic acid with (R)-sec-butanol, elucidating the transition state leading to this compound and explaining the role of any catalyst used in the process. Such studies can predict which diastereomeric transition state is lower in energy, thus predicting the major product of a stereoselective reaction.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for stereoselective synthesis due to the inherent chirality of enzymes. rsc.org The production of enantiomerically pure this compound often relies on the enzymatic kinetic resolution of racemic sec-butanol.

In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a lipase (B570770) such as Novozym 435 (Candida antarctica lipase B) can be used to selectively acylate (S)-sec-butanol from a racemic mixture of (R,S)-sec-butanol, leaving behind the desired (R)-sec-butanol, which can then be esterified to this compound. researchgate.netnih.goviitkgp.ac.in Alternatively, the enzyme can selectively catalyze the esterification of the (R)-enantiomer.

The stereoselectivity of these enzymatic reactions is influenced by several factors, including the choice of enzyme, acyl donor, and reaction conditions such as solvent and temperature. researchgate.netnih.gov For instance, studies on the enzymatic resolution of (R,S)-2-butanol have shown that using vinyl acetate (B1210297) as the acyl donor can lead to high enantiomeric excesses. nih.gov The table below summarizes the results from a study on the enzymatic resolution of (R,S)-2-butanol.

Table 1: Enzymatic Kinetic Resolution of (R,S)-2-Butanol

| Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess of Product (% ee) | Enantiomeric Excess of Substrate (% ee) |

|---|---|---|---|---|

| Novozym 435 | Vinyl Acetate | ~50 | >90 | >90 |

| Lipozyme RM-IM | Acetic Anhydride (B1165640) | Data not available | Data not available | Data not available |

| Lipozyme TL-IM | Acetic Anhydride | Data not available | Data not available | Data not available |

This table is representative and based on general findings in the literature. Actual values can vary based on specific reaction conditions.

Glycosylation is a crucial reaction for the synthesis of oligosaccharides and glycoconjugates. The stereoselective formation of the glycosidic bond is a significant challenge in carbohydrate chemistry. nih.govrsc.org Chiral secondary alcohols, such as (R)-sec-butanol, can be used as acceptors in glycosylation reactions, and their stereochemistry can influence the outcome of the reaction.

The stereoselectivity of a glycosylation reaction depends on various factors, including the nature of the glycosyl donor, the glycosyl acceptor (the alcohol), the promoter or catalyst, and the reaction conditions. frontiersin.orgrsc.org The use of chiral secondary alcohols can lead to diastereomeric products, and controlling the selectivity for one diastereomer is a key goal.

For example, studies have shown that the reactivity and stereoselectivity of glycosylation can differ between primary and secondary alcohols. nih.gov In some cases, chiral Brønsted acid catalysts can be used to achieve kinetic resolution of racemic secondary alcohols during glycosylation, preferentially reacting with one enantiomer to give a glycoside with high stereoselectivity. frontiersin.orgrsc.org The development of new glycosylation methods often involves testing with a range of alcohols, including chiral secondary alcohols, to probe the scope and stereoselectivity of the reaction. rsc.orgchinesechemsoc.org

Role of Chiral Auxiliaries in Diastereoselective Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While this compound itself is not typically used as a chiral auxiliary, the sec-butoxy group could in principle serve this function.

One of the most common applications of chiral auxiliaries is in controlling the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) reactions. researchgate.netmsu.edu The chiral auxiliary is typically attached to the carbonyl group of a carboxylic acid derivative, forming a chiral imide, ester, or other derivative. The steric bulk and conformational preferences of the auxiliary then block one face of the corresponding enolate, forcing an incoming electrophile to attack from the less hindered face. landsurvival.com

For example, Evans' oxazolidinone auxiliaries are widely used to control the stereoselectivity of aldol reactions. wikipedia.orgmsu.edu The auxiliary directs the formation of a specific enolate geometry (Z-enolate) and then shields one of its faces, leading to the formation of a single diastereomer of the aldol adduct with high selectivity.

While there is limited information on the use of a sec-butoxy group derived from this compound as a chiral auxiliary for enolate reactions, the principle remains the same. The chiral sec-butoxy group would need to create a sufficiently biased steric environment to direct the approach of an electrophile to one face of the enolate. The effectiveness of such an auxiliary would depend on its ability to control the enolate geometry and provide effective facial shielding.

Control of Stereochemistry in Multi-Step Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of reactions. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct the stereoselective formation of a new stereocenter, and are subsequently removed. While a variety of chiral auxiliaries have been successfully employed in multi-step syntheses, the application of the (R)-sec-butyl group of this compound for stereochemical control in subsequent synthetic steps is not a widely documented or effective strategy.

Research into the stereodirecting effect of the sec-butyl group in esters has shown limited influence on the stereochemical course of reactions. For instance, in the Michael addition of amines to sec-butyl crotonate, the presence of the chiral sec-butyl group resulted in a very low diastereomeric excess (d.e.) of 9%. mdpi.org This suggests that the chiral center in the sec-butyl group is too remote from the reacting center to exert significant stereochemical control.

In a study on the Michael addition of various amines to different crotonate esters, it was observed that using an optically inactive sec-butyl crotonate with chiral amines also resulted in low diastereoselectivity. mdpi.org Specifically, the reaction with (S)-α-methylbenzylamine led to the formation of four diastereoisomers with a correlation that indicated only a weak asymmetric induction from the chiral amine. mdpi.org This further underscores the limited ability of the sec-butyl ester moiety to act as a reliable stereochemical controller in this type of reaction.

The following table summarizes the diastereomeric excess observed in the Michael addition of (S)-α-methylbenzylamine to various crotonate esters, highlighting the minimal impact of the sec-butyl group compared to other potential directing groups.

| Entry | Ester | Amine | Diastereomeric Excess (d.e.) |

| 1 | Methyl crotonate | (S)-α-Methylbenzylamine | 7% |

| 2 | sec-Butyl crotonate | (S)-α-Methylbenzylamine | 9% |

Data sourced from a study on the stereoselectivity of the Michael addition of amines to α,β-unsaturated esters. mdpi.org

Given the low levels of stereochemical induction observed, this compound and related sec-butyl esters are generally not employed as chiral auxiliaries for controlling stereochemistry in multi-step synthetic sequences. More effective chiral auxiliaries, which can enforce a higher degree of facial selectivity through chelation, steric hindrance, or other conformational constraints, are typically preferred in asymmetric synthesis.

Advanced Analytical Methods for Stereochemical Characterization

Chromatographic Techniques for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us High-performance liquid chromatography and gas chromatography, when equipped with chiral stationary phases, are the primary methods for accurately determining this value. heraldopenaccess.usuma.es

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. nih.gov The direct method, which employs a Chiral Stationary Phase (CSP), is the most common approach. eijppr.com A CSP is composed of a single enantiomer of a chiral compound that is chemically bonded to a solid support, typically silica (B1680970) gel. hplc.eu The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. eijppr.com These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. eijppr.com

For a compound like sec-butyl benzoate (B1203000), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. eijppr.commdpi.com These CSPs offer broad applicability and can be used in various modes, including normal-phase, reversed-phase, and polar organic modes. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Table 1: Illustrative HPLC Parameters for Enantioseparation of sec-Butyl Benzoate

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 9.8 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) is another highly effective method for chiral separations, particularly for volatile and thermally stable compounds like sec-butyl benzoate. nih.govdntb.gov.ua Similar to HPLC, chiral GC utilizes a stationary phase that is coated with a chiral selector. gcms.cz The most common and versatile chiral selectors for GC are derivatized cyclodextrins. researchgate.netnih.gov

Cyclodextrins are cyclic oligosaccharides that form a cone-like structure, creating a chiral cavity. researchgate.net Enantiomeric separation occurs based on the differential inclusion of the analyte enantiomers into this chiral cavity. researchgate.net The stability of the transient host-guest complexes formed between the enantiomers and the cyclodextrin (B1172386) determines their retention time, allowing for separation.

The selection of the specific cyclodextrin derivative and the GC temperature program are critical parameters for achieving baseline separation. The enantiomeric excess is determined by the relative integration of the two enantiomeric peaks. nih.gov

Table 2: Representative GC Parameters for Enantioseparation of sec-Butyl Benzoate

| Parameter | Value |

| Column | Cyclodextrin-based CSP (e.g., derivatized β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R)-enantiomer | 12.2 min |

| Retention Time (S)-enantiomer | 12.5 min |

| Resolution (Rs) | > 1.5 |

Spectroscopic Methods for Chiral Discrimination and Absolute Configuration (AC) Assignment

While chromatographic methods excel at determining the relative amounts of enantiomers (ee), spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for assigning the absolute configuration (AC) of a chiral center.

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. stackexchange.com To distinguish between them, a chiral environment must be introduced, which can be achieved through the use of chiral lanthanide shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. stackexchange.com

Chiral Lanthanide Shift Reagents (LSRs) are complexes of lanthanide metals (e.g., Europium) with an optically active organic ligand. chemistnotes.comrsc.org When added to a solution of a racemic or enantiomerically enriched compound containing a Lewis basic site (such as the carbonyl oxygen in sec-butyl benzoate), the LSR forms rapidly exchanging diastereomeric complexes with each enantiomer. chemistnotes.com

These diastereomeric complexes are magnetically anisotropic, causing significant shifts in the NMR signals of the nearby protons. libretexts.org Because the geometry of the two diastereomeric complexes is different, the magnitude of the induced shift is different for each enantiomer. chemistnotes.com This results in the splitting of formerly equivalent signals into two separate sets of peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. slideshare.net The ratio of the integrals of these separated peaks can be used to determine the enantiomeric excess. A commonly used chiral LSR is Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). chemistnotes.com

Table 3: Hypothetical ¹H-NMR Chemical Shifts (δ, ppm) for the Methine Proton of sec-Butyl Benzoate with a Chiral LSR

| Condition | Chemical Shift (δ) of (R)-enantiomer | Chemical Shift (δ) of (S)-enantiomer |

| Without LSR | 5.05 | 5.05 |

| With Eu(hfc)₃ | 5.85 | 5.95 |

The Mosher's acid method is a highly reliable NMR technique for determining the absolute configuration of chiral secondary alcohols. nih.govresearchgate.net To apply this method to (R)-sec-Butyl benzoate, the ester would first be hydrolyzed to yield (R)-sec-butanol. The alcohol is then derivatized in separate reactions with the acid chlorides of both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric Mosher's esters. stackexchange.comnih.gov

The principle of the method relies on analyzing the differences in the ¹H-NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters. researchgate.net In the preferred conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific spatial arrangement. The phenyl group creates a strong anisotropic shielding effect. Protons of the sec-butyl group that lie under the phenyl ring in this conformation will be shielded (shifted to a higher field), while those on the opposite side will be deshielded (shifted to a lower field).

By systematically comparing the chemical shifts for the protons on the left (L¹) and right (L²) side of the stereocenter and calculating the Δδ values, the absolute configuration can be assigned. For an (R)-alcohol, protons on one side will have positive Δδ values, while protons on the other side will have negative Δδ values. stackexchange.com

Table 4: Illustrative ¹H-NMR Data for Mosher's Ester Analysis of (R)-sec-Butanol

| Proton Group (sec-Butyl) | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Phenyl Group |

| -CH₃ (C4) | 0.95 | 0.85 | +0.10 | Shielded (Under Phenyl) |

| -CH- (C2) | 5.15 | 5.15 | 0 | (Reference) |

| -CH₂- (C3) | 1.60 | 1.75 | -0.15 | Deshielded (Away from Phenyl) |

Based on the signs of the Δδ values in Table 4, the methyl group (C4) is assigned to the shielded region (positive Δδ) and the ethyl group (C3) to the deshielded region (negative Δδ), which corresponds to an (R) absolute configuration for the sec-butanol.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. While a simple CD spectrum can be complex to interpret directly for absolute configuration (AC) assignment, specific methods have been developed to provide a more definitive correlation between the observed spectrum and the molecule's stereochemistry.

The Exciton (B1674681) Chirality Method (ECM) is a powerful, non-empirical technique within CD spectroscopy for determining the absolute configuration of molecules containing two or more chromophores. nih.govnih.gov The method is based on the concept of exciton coupling, which occurs when the transition dipole moments of two spatially close chromophores interact. nih.gov This interaction leads to a splitting of the CD signal into two bands of opposite sign and similar intensity, known as a Cotton effect couplet or bisignate curve. encyclopedia.pub

The sign of this couplet (positive for a positive first Cotton effect followed by a negative one at a shorter wavelength, and negative for the reverse) is directly related to the chirality, or helicity, of the spatial arrangement of the two interacting chromophores. nih.govencyclopedia.pub A positive exciton chirality (clockwise arrangement of the transition dipole moments) results in a positive CD couplet, while a negative chirality (counter-clockwise arrangement) gives a negative couplet.

This compound itself contains only a single benzoate chromophore, making the direct application of the ECM impossible. However, the absolute configuration of the parent alcohol, (R)-sec-butanol, can be determined by this method after chemical derivatization. A common strategy involves reacting the chiral alcohol with a molecule that introduces a second chromophore or by creating a dibenzoate of a related chiral diol. For instance, if a chiral diol is derivatized with two benzoate groups, the resulting dibenzoate will possess the two necessary chromophores for exciton coupling analysis. The spatial orientation of the two benzoate groups, dictated by the absolute configuration of the diol's stereocenters, will determine the sign of the observed CD couplet.

Table 1: Hypothetical Exciton Coupling CD Data for a Dibenzoate Derivative

The following interactive table illustrates the expected CD data for a hypothetical chiral 1,2-diol derivatized with two benzoate groups, where the stereochemistry of the diol forces the two chromophores into a specific spatial arrangement. A positive chirality corresponds to a clockwise orientation of the transition dipoles.

| Chirality of Dibenzoate | Wavelength of First Cotton Effect (λ1) | Sign of First Cotton Effect (Δε1) | Wavelength of Second Cotton Effect (λ2) | Sign of Second Cotton Effect (Δε2) | Amplitude (A) | Inferred Absolute Configuration |

| Positive | ~235 nm | + | ~219 nm | - | High | (R,R) or (S,S) - depending on structure |

| Negative | ~235 nm | - | ~219 nm | + | High | (R,S) or (S,R) - depending on structure |

Note: The specific wavelengths and signs are illustrative. The amplitude (A) is the difference between the maximum and minimum molar circular dichroism values (Δε1 - Δε2).

Mass Spectrometry for Stereoisomeric Distinction

Standard mass spectrometry (MS) cannot typically distinguish between enantiomers because they possess identical masses and generate identical mass spectra. However, several MS-based strategies have been developed for stereoisomeric distinction, often by converting the enantiomers into diastereomers, which have different physicochemical properties. nih.gov

One common approach is to form non-covalent diastereomeric complexes in the gas phase by introducing a chiral selector (or "host") molecule. jst.go.jp The enantiomeric analyte (the "guest") forms a complex with the chiral host, and the relative stability of the resulting diastereomeric complexes can be quantified. Using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), these host-guest complexes can be transferred to the gas phase and their relative abundances measured. A difference in the ion intensity for the complexes formed from the (R)- and (S)-enantiomers indicates chiral recognition.

For this compound, one could use a chiral crown ether as a host molecule. The ester would be protonated or complexed with a metal ion (e.g., Na⁺), and this species would then form a complex with the chiral crown ether. The relative intensities of the [(Host + (R)-Guest + Na)⁺] and [(Host + (S)-Guest + Na)⁺] ions would be compared.

Table 2: Illustrative Mass Spectrometry Data for Chiral Recognition

This interactive table shows hypothetical results from an MS experiment designed to distinguish between (R)- and (S)-sec-Butyl benzoate using a chiral crown ether host.

| Analyte | Chiral Host | m/z of [Host+Analyte+Na]⁺ | Relative Ion Intensity (R-enantiomer) | Relative Ion Intensity (S-enantiomer) | Chiral Recognition Factor (I_R / I_S) |

| sec-Butyl benzoate | (R,R)-18-Crown-6 | 569.3 | 100 | 75 | 1.33 |

| sec-Butyl benzoate | (S,S)-18-Crown-6 | 569.3 | 74 | 100 | 0.74 |

Note: The m/z value is calculated based on sec-Butyl benzoate (178.23 g/mol ), a hypothetical chiral crown ether (e.g., dicyclohexano-18-crown-6, 372.5 g/mol ), and Sodium (22.99 g/mol ). The intensities are for illustrative purposes.

X-ray Crystallography for Definitive Absolute Configuration Assignment (of crystalline derivatives)

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. The absolute configuration is typically determined through the analysis of anomalous dispersion effects, which requires high-quality diffraction data. thieme-connect.deed.ac.uk

A significant limitation of this technique is the absolute requirement for a well-ordered single crystal. This compound, like many small organic esters, is an oil at room temperature and does not readily crystallize. To overcome this, a common strategy is to prepare a crystalline derivative. sci-hub.se This involves chemically modifying the molecule of interest to create a new compound that is more amenable to crystallization. For the parent alcohol, (R)-sec-butanol, one could form an ester or amide with a reagent that is both crystalline and contains a "heavy atom" (e.g., bromine or chlorine). The presence of a heavier atom enhances the anomalous scattering effect, making the absolute configuration determination more reliable. ed.ac.uk The known configuration of the derivatizing agent can also serve as an internal reference. sci-hub.se

Table 3: Representative Crystallographic Data for a Crystalline Derivative

The table below presents hypothetical crystallographic data that might be obtained for a crystalline derivative of (R)-sec-butanol, such as (R)-sec-butyl 3,5-dinitrobenzoate.

| Parameter | Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, required for chiral molecules. |

| Flack Parameter | 0.02(5) | A value close to zero indicates the correct absolute structure has been determined. nih.gov |

| Final R-indices | R1 = 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Absolute Configuration | R | The unambiguously determined configuration at the chiral center of the sec-butyl group. |

Computational Chemistry for Absolute Configuration Assignment and Validation

In recent years, computational methods have become a powerful and reliable tool for assigning and validating the absolute configuration of chiral molecules. These approaches involve calculating a chiroptical property for a known configuration (e.g., the R-isomer) and comparing the result to the experimentally measured value.

Optical rotation (OR) is the rotation of the plane of polarized light by a chiral substance. The specific rotation [α] is a characteristic physical property of an enantiomer. While it is not possible to predict the sign of rotation from the (R/S) nomenclature alone, quantum mechanical calculations can predict this value with high accuracy. nih.govnih.gov

The absolute configuration is assigned by comparing the sign of the calculated specific rotation with the experimentally measured sign. If the experimental sample is dextrorotatory (+) and the calculation for the (R)-isomer predicts a positive value, the absolute configuration is confirmed as R. Conversely, if the calculation for the (R)-isomer yielded a negative value, the absolute configuration would be assigned as S.

Table 4: Comparison of Experimental and Calculated Optical Rotation

This table provides a hypothetical comparison between an experimental optical rotation value for sec-butyl benzoate and the results from a computational study.

| Compound | Experimental [α]D (neat) | Calculated Configuration | Computational Method | Basis Set | Calculated [α]D | Conclusion |

| sec-Butyl benzoate | +42.5° | This compound | TDDFT (B3LYP) | aug-cc-pVDZ | +45.8° | Experimental sample is (R) |

| sec-Butyl benzoate | +42.5° | (S)-sec-Butyl benzoate | TDDFT (B3LYP) | aug-cc-pVDZ | -45.8° | Incorrect enantiomer |

Note: The experimental value is hypothetical. Calculated values are illustrative of typical results where the sign is correctly predicted, and the magnitude is in reasonable agreement.

Theoretical and Computational Chemistry Studies of R Sec Butyl Benzoate

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving (R)-sec-Butyl benzoate (B1203000). These calculations provide detailed information about the energetics and geometries of reactants, products, intermediates, and, crucially, transition states.

By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed mechanism. For reactions involving esters like (R)-sec-Butyl benzoate, such as hydrolysis or transesterification, computational studies can pinpoint the transition state structures. For instance, in the hydrolysis of an ester, calculations can determine whether the reaction proceeds through a tetrahedral intermediate and can quantify the energy barrier associated with the rate-determining step. msuniv.ac.in

Computational studies on related systems have demonstrated the power of these methods. For example, DFT calculations have been used to analyze the transition states in the epoxidation of complex molecules, revealing that torsional steering dictates stereoselectivity. acs.org In other cases, calculations have helped to understand the influence of additives, such as lithium benzoate, on the energy of transition states in copper-catalyzed reactions, explaining the stereochemical outcome. beilstein-journals.org A theoretical analysis of the diastereomeric transition states showed a significant energy difference, which could be attributed to the coordination of a lithium center with bromide and benzoate atoms. beilstein-journals.org

The study of thermal decomposition (pyrolysis) of esters is another area where quantum chemical calculations are applied. worldscientific.com For this compound, this could involve a concerted mechanism proceeding through a six-membered ring transition state, leading to the elimination of butene and the formation of benzoic acid. Quantum calculations can model this transition state, predict the activation energy, and provide insight into the reaction kinetics. worldscientific.com Wiberg bond indices, derived from these calculations, can be used to monitor the progress of bond formation and cleavage throughout the reaction. worldscientific.com

Table 1: Representative Data from Quantum Chemical Reaction Mechanism Studies This table illustrates the type of data generated from DFT calculations for a hypothetical reaction step, showing the energy difference between transition states leading to different stereochemical outcomes.

| Transition State Model | Computational Method | Relative Free Energy (kcal/mol) | Key Interacting Atoms & Distance (Å) |

| (S,R)-TS | DFT (B3LYP/6-31G) | 0.00 | Li-Br (2.81) |

| (S,S)-TS | DFT (B3LYP/6-31G) | +4.11 | Li-Br (3.74) |

Note: Data is illustrative, based on findings for analogous systems to demonstrate the output of such studies. beilstein-journals.org

Computational Prediction and Validation of Spectroscopic Properties for Chirality (e.g., Optical Rotation, CD Spectra)

A cornerstone of computational chirality studies is the prediction of spectroscopic properties that are sensitive to the three-dimensional arrangement of atoms. For this compound, these include optical rotation (OR) and electronic circular dichroism (ECD). The ability to accurately calculate these properties is crucial for assigning the absolute configuration of a chiral molecule when experimental data is available. frontiersin.org

The standard procedure involves several steps:

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as DFT.

Property Calculation: Calculating the desired spectroscopic property (e.g., specific rotation) for each optimized conformer. Time-dependent DFT (TD-DFT) is commonly used for simulating ECD spectra. rsc.org

Comparison: Comparing the computationally predicted spectrum or value with the experimental one. A match between the sign and magnitude of the calculated optical rotation for the (R)-enantiomer and the experimental value confirms the absolute configuration. frontiersin.org

For example, the absolute configuration of a compound was successfully assigned by comparing its experimental optical rotation of +57.4 with the computed value of +66.2 in methanol. frontiersin.org Similarly, for another compound, the experimental OR of -135 was matched with the predicted OR of -127, confirming the structure. frontiersin.org

ECD spectroscopy provides more detailed structural information. The exciton (B1674681) chirality method, which analyzes the coupling between two or more chromophores within a molecule, is a powerful tool for stereochemical assignment. researchgate.net In this compound, the benzoate group acts as a chromophore. While a single chromophore is present, its interaction with the chiral sec-butyl group gives rise to a characteristic ECD spectrum that can be simulated and compared with experimental results. acs.org

Table 2: Example of Computational vs. Experimental Optical Rotation for Absolute Configuration Validation This table demonstrates how calculated optical rotation values are compared against experimental data to validate the absolute configuration of a chiral compound.

| Compound Configuration | Computational Method | Solvent Model | Calculated Specific Rotation [α]D | Experimental Specific Rotation [α]D |

| (R)-Isomer | B3LYP/aug-cc-pVDZ | Methanol (PCM) | +66.2 | +57.4 |

| (S)-Isomer | B3LYP/aug-cc-pVDZ | Methanol (PCM) | -66.2 | N/A |

Note: The data presented is for an illustrative compound from the literature to show the validation process, as specific experimental optical rotation data for this compound was not available in the provided sources. frontiersin.org

Molecular Modeling and Simulation of Chiral Recognition Processes

Molecular modeling and simulations are essential for understanding how this compound interacts with other chiral molecules or environments, a process known as chiral recognition. nih.gov This is particularly relevant in the context of enantioselective chromatography, where a chiral stationary phase (CSP) is used to separate enantiomers. vt.edu

Molecular docking and molecular dynamics (MD) simulations are the primary tools used in these studies. researchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, e.g., a chiral selector like a cyclodextrin (B1172386) or a polysaccharide-based CSP). mdpi.com The output is typically a binding or docking score, which estimates the binding affinity. By docking both the (R) and (S) enantiomers to the chiral selector, researchers can predict which enantiomer will form the more stable complex, thus explaining the basis of separation. mdpi.com

Molecular Dynamics (MD): MD simulations provide a dynamic picture of the interaction between the analyte and the chiral selector over time. researchgate.net These simulations can reveal the specific intermolecular forces—such as hydrogen bonds, π-π interactions, and van der Waals forces—that are responsible for the differential binding of the enantiomers. vt.eduresearchgate.net By analyzing the lifetime and geometry of these interactions, a detailed mechanism for chiral recognition can be constructed. researchgate.net

For example, studies on the separation of β-adrenergic antagonists using carboxymethylated-β-cyclodextrin as a chiral selector showed that hydrogen bonding played a critical role in enantioseparation. mdpi.com The difference in binding free energy between the enantiomer-selector complexes corresponded to the chiral selectivity factor. mdpi.com Similarly, MD simulations of drugs with amylose (B160209) tris(3,5-dimethylphenyl carbamate) (a common CSP) have been used to map differences in hydrogen bonding lifetimes and ring-ring interactions that lead to enantiomeric separation. researchgate.net

Table 3: Illustrative Molecular Docking Results for Chiral Recognition This table exemplifies the output from a molecular docking study, showing the calculated binding energies for (R) and (S) enantiomers with a hypothetical chiral selector. A lower binding energy indicates a more stable complex.

| Enantiomer | Chiral Selector Model | Docking Software | Calculated Binding Free Energy (kcal/mol) | Key Predicted Interaction |

| This compound | Carboxymethyl-β-cyclodextrin | AutoDock | -5.8 | Hydrogen bond with selector rim |

| (S)-sec-Butyl benzoate | Carboxymethyl-β-cyclodextrin | AutoDock | -5.2 | Weaker hydrophobic interaction |

Note: This data is hypothetical and for illustrative purposes to demonstrate the principles of molecular modeling in chiral recognition studies. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-sec-Butyl benzoate, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis can be achieved via kinetic resolution using lipases (e.g., Candida antarctica Lipase B) or asymmetric esterification with chiral catalysts. Purification techniques such as chiral HPLC (e.g., using polysaccharide-based columns like Chiralpak AD-H) or crystallization with resolving agents (e.g., L-tartaric acid derivatives) are critical for isolating the (R)-enantiomer. Monitor optical rotation and confirm purity via ¹H/¹³C NMR and polarimetry .

Q. How should this compound be stored to prevent degradation or racemization?

- Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to minimize exposure to light, moisture, and oxygen. Avoid proximity to strong acids/bases or oxidizing agents (e.g., peroxides), as ester hydrolysis or radical-mediated racemization may occur. Regularly validate stability via chiral GC-MS or HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR (CDCl₃ as solvent) to confirm ester functionality and stereochemistry. Chiral GC (e.g., β-cyclodextrin columns) or polarimetry can verify enantiomeric excess. Compare data with NIST Chemistry WebBook entries for sec-butyl esters to validate shifts and splitting patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound across literature sources?

- Methodological Answer : Standardize measurement conditions (e.g., pressure, heating rate) and cross-validate using differential scanning calorimetry (DSC) and gas chromatography. Perform quantum mechanical calculations (e.g., DFT) to predict vaporization enthalpies and compare with experimental data. Review solvent purity and calibration methods in conflicting studies .

Q. What experimental designs are suitable for studying the chiral recognition mechanism of this compound in host-guest systems?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and X-ray crystallography to resolve host-guest structures. Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model enantioselective interactions. Apply the PICOT framework to define variables: P (host molecules), I (concentration of (R)-enantiomer), C (racemic mixture), O (binding energy), T (equilibrium time) .

Q. How can researchers address discrepancies in enantioselectivity outcomes when using this compound as a chiral auxiliary?

- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. Analyze reaction kinetics via in-situ FTIR or NMR. Compare results with computational studies (e.g., transition state modeling using Gaussian) to identify steric/electronic factors influencing selectivity .

Methodological Frameworks for Research Design

- PICOT Application : For pharmacokinetic studies, structure questions as:

- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel chiral applications), N ovel (understudied enantioselective pathways), E thical (animal use protocols), and R elevant (drug delivery systems) .

Data Integrity and Reproducibility

- Follow Beilstein Journal guidelines: Document synthetic procedures in detail (solvents, catalysts, reaction times) in the main text or supplementary materials. For novel compounds, provide HRMS, elemental analysis, and crystallographic data. Cross-reference spectral libraries (e.g., SciFinder, NIST) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.